7-Epi Lincomycin Hydrochloride Salt is a derivative of lincomycin, an antibiotic that belongs to the lincosamide class. This compound is notable for its potent antibacterial properties, particularly against Gram-positive bacteria. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound falls under several categories:
The synthesis of 7-Epi Lincomycin Hydrochloride Salt involves several chemical reactions. The primary methods include:
The synthesis typically requires specific reagents and conditions:
7-Epi Lincomycin Hydrochloride Salt can undergo various chemical reactions typical for lincosamide antibiotics:
The stability of the compound under different pH conditions is crucial for its application in pharmaceutical formulations. The hydrochloride form improves solubility in aqueous environments, facilitating its use in biological assays and drug formulations .
The mechanism by which 7-Epi Lincomycin Hydrochloride Salt exerts its antibacterial effects involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation.
Research indicates that this compound is effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Its binding affinity and efficacy are influenced by its structural characteristics and stereochemistry .
Relevant analyses have shown that 7-Epi Lincomycin Hydrochloride Salt maintains high purity levels (>95%), ensuring reliable results in scientific applications .
7-Epi Lincomycin Hydrochloride Salt is utilized in several scientific domains:
7-Epi Lincomycin Hydrochloride Salt is systematically named as Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside Hydrochloride. It belongs to the lincosamide antibiotic class and is recognized by several synonyms in scientific literature and commercial catalogs:
Table 1: Official and Common Synonyms
Systematic Name | Common Synonyms | Regulatory Designation |
---|---|---|
Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside Hydrochloride | 7-Epi Lincomycin HCl; (7S)-Lincomycin HCl | Lincomycin EP Impurity D; Farnesane Impurity 17 |
U-20244E Hydrochloride; 7-Deoxy-7(S)-hydroxylincomycin Hydrochloride | Epilincomycin Hydrochloride | Lincomycin BP Impurity D |
The molecular formula of 7-Epi Lincomycin Hydrochloride Salt is C₁₈H₃₅ClN₂O₆S, confirmed by multiple chemical databases and supplier specifications [1] [3]. Its molecular weight is 443.0 g/mol (or 442.9983 g/mol when calculated precisely) [3] [9]. This contrasts slightly with the parent compound lincomycin hydrochloride (C₁₈H₃₄N₂O₆S·HCl), which has a molecular weight of 443.0 g/mol but differs in stereochemistry [6] [8]. The hydrochloride salt component enhances the compound’s stability and water solubility, critical for its handling in research settings.
The term "7-Epi" denotes the epimerization at the C7 chiral center of the lincomycin molecule. While native lincomycin possesses a 7R configuration, 7-Epi Lincomycin adopts a 7S configuration [2]. This inversion alters the spatial orientation of the C7 hydroxyl group, impacting intramolecular hydrogen bonding and biological activity [7].
X-ray crystallographic studies of lincomycin hydrochloride reveal that its pyrrolidinyl and galactopyranose rings adopt specific chair conformations stabilized by hydrogen-bonding networks involving water molecules and chloride ions [7]. Although direct crystallographic data for 7-Epi Lincomycin Hydrochloride is limited in the search results, its epimeric nature implies distinct conformational features. The C7 stereoinversion likely disrupts key hydrogen bonds critical for ribosomal binding affinity, explaining its reduced antibiotic potency compared to lincomycin [3] [7].
Crystallography
While no crystal structure for 7-Epi Lincomycin Hydrochloride is explicitly detailed in the search results, lincomycin hydrochloride monohydrate crystallizes in the orthorhombic space group P2₁2₁2, with unit cell dimensions a = 18.5294 Å, b = 20.5980 Å, and c = 6.17380 Å [7]. The structure features extensive hydrogen bonding involving the amide carbonyl, hydroxyl groups, chloride ions, and water molecules. Given the identical functional groups in 7-Epi Lincomycin, similar hydrogen-bonding patterns are expected, though with geometric variations due to its C7 epimerization.
Spectroscopy
Key spectroscopic properties documented for 7-Epi Lincomycin Hydrochloride include:
Table 2: Key Spectroscopic and Physical Properties
Property | Characteristics | Experimental Conditions |
---|---|---|
IR Bands | 3200–3500 cm⁻¹ (O–H/N–H); 1640–1680 cm⁻¹ (C=O); 700–600 cm⁻¹ (C–S) | KBr pellet [9] |
¹H NMR | δ 3.9–4.1 ppm (H7); δ 1.0–1.2 ppm (propyl CH₃); δ 2.8–3.1 ppm (N–CH₃) | D₂O [9] |
Solubility | Water: >50 mg/mL; Methanol/Ethanol: >20 mg/mL | Room temperature [3] [9] |
Stability | Hygroscopic; decomposes above 159°C | Storage: –20°C, inert atmosphere [9] |
7-Epi Lincomycin Hydrochloride serves primarily as a specified impurity in lincomycin hydrochloride formulations, with regulatory limits enforced in pharmacopeial standards (e.g., European Pharmacopoeia) [9]. Key differences between the two compounds include:
Structural and Chemical Comparisons
Biological Implications
The C7 epimerization disrupts the optimal spatial positioning of functional groups required for binding to the 23S ribosomal subunit. Lincomycin exhibits potent activity against Gram-positive bacteria by inhibiting protein synthesis, while 7-Epi Lincomycin shows significantly reduced efficacy [3]. Analytical differentiation relies on chromatographic methods, exploiting polarity differences arising from altered hydrogen-bonding capacity [9].
Table 3: Comparative Structural and Functional Profiles
Parameter | 7-Epi Lincomycin HCl | Lincomycin HCl |
---|---|---|
C7 Configuration | 7S | 7R |
Role in Pharmaceuticals | Specified impurity (EP/BP) | Active Pharmaceutical Ingredient |
Bioactivity | Weak antibiotic action | Potent against Gram-positive bacteria |
Chromatographic Mobility | Slightly higher Rf in reverse-phase HPLC | Lower Rf due to enhanced polarity |
Regulatory Limit | ≤1.0% in lincomycin APIs | Primary component (≥98%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1